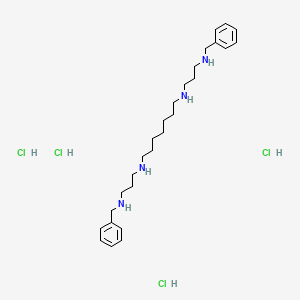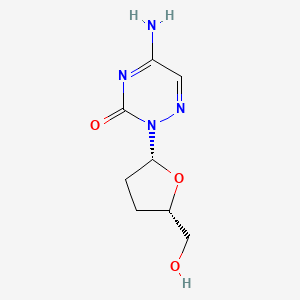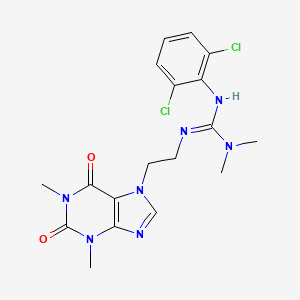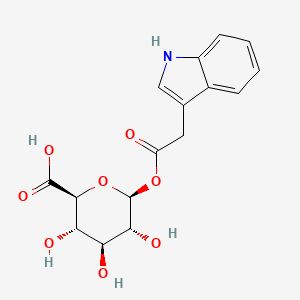
Indole-3-acetic-acid-O-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolylacetylglucuronide is a conjugated metabolite derived from indole-3-acetic acid, a naturally occurring compound in plants. This compound is formed through the process of glucuronidation, where indole-3-acetic acid is conjugated with glucuronic acid. Indolylacetylglucuronide is significant in the study of plant hormones and their metabolic pathways, particularly in the context of auxin metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indolylacetylglucuronide typically involves the enzymatic or chemical conjugation of indole-3-acetic acid with glucuronic acid. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to indole-3-acetic acid under physiological conditions.
Industrial Production Methods: Industrial production of indolylacetylglucuronide may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors, where they produce indolylacetylglucuronide in large quantities.
化学反応の分析
Types of Reactions: Indolylacetylglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of indolylacetylglucuronide.
Reduction: Reduction reactions can convert indolylacetylglucuronide back to its precursor, indole-3-acetic acid.
Substitution: Substitution reactions can introduce different functional groups into the indole ring or the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate indole-3-acetic acid.
科学的研究の応用
Indolylacetylglucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of indole derivatives.
Biology: Indolylacetylglucuronide is important in the study of plant hormone metabolism, particularly auxins, which regulate plant growth and development.
Medicine: Research into indolylacetylglucuronide can provide insights into the metabolism of similar compounds in humans and other animals, potentially leading to the development of new drugs or therapeutic strategies.
Industry: The compound can be used in the production of plant growth regulators and other agricultural chemicals.
作用機序
The mechanism of action of indolylacetylglucuronide involves its role as a metabolite in the auxin metabolic pathway. It is formed through the conjugation of indole-3-acetic acid with glucuronic acid, a process catalyzed by glucuronosyltransferase enzymes. This conjugation serves to inactivate indole-3-acetic acid, regulating its levels within the plant and modulating its effects on plant growth and development.
類似化合物との比較
Indole-3-acetic acid: The precursor to indolylacetylglucuronide, it is a key plant hormone involved in growth regulation.
Indole-3-butyric acid: Another auxin-like compound used in plant propagation.
Indole-3-lactic acid: A metabolite of indole-3-acetic acid with different biological activities.
Uniqueness: Indolylacetylglucuronide is unique in its role as a conjugated metabolite, which distinguishes it from its precursors and other related compounds. Its formation through glucuronidation represents a key regulatory step in auxin metabolism, highlighting its importance in the study of plant biology and biochemistry.
特性
CAS番号 |
50409-89-7 |
|---|---|
分子式 |
C16H17NO8 |
分子量 |
351.31 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(1H-indol-3-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO8/c18-10(5-7-6-17-9-4-2-1-3-8(7)9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-4,6,11-14,16-17,19-21H,5H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChIキー |
BPTLUNCVRGWZSW-JHZZJYKESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


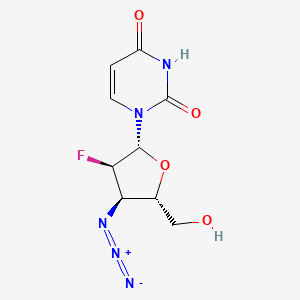
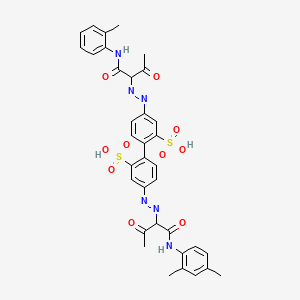
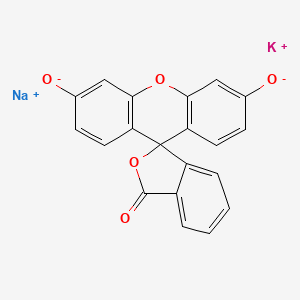
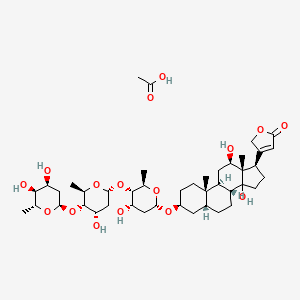
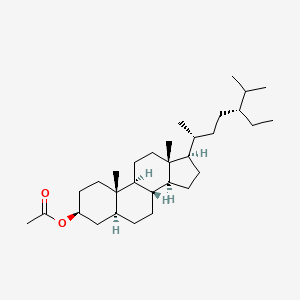
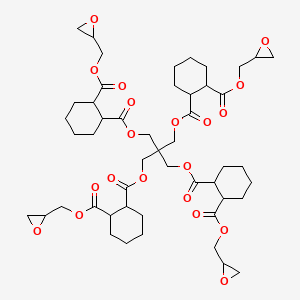
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
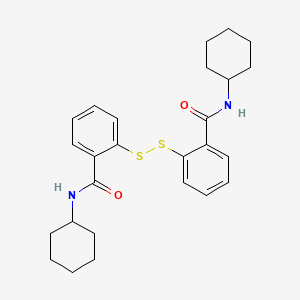
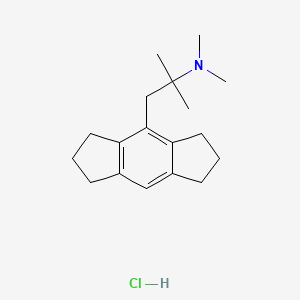
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
